The synthesis of 10-sorbylchrysarobin involves several steps, primarily focusing on the acylation of chrysarobin. The following outlines the general synthetic route:
The synthesis process has been detailed in studies that demonstrate the racemic synthesis of various derivatives, including 10-sorbylchrysarobin, highlighting its increased potency as an enzyme inhibitor, particularly against glucose-6-phosphate dehydrogenase .
The molecular structure of 10-sorbylchrysarobin can be analyzed through various techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Key features include:
10-Sorbylchrysarobin undergoes various chemical reactions, which can be summarized as follows:
The mechanism of action for 10-sorbylchrysarobin primarily relates to its interaction with cellular pathways involved in inflammation and keratinocyte proliferation:
Studies indicate that derivatives like 10-sorbylchrysarobin exhibit enhanced potency compared to their parent compound chrysarobin, suggesting improved therapeutic efficacy .
The physical and chemical properties of 10-sorbylchrysarobin are crucial for understanding its behavior in biological systems:
10-Sorbylchrysarobin has several scientific applications, particularly in dermatology:
10-Sorbylchrysarobin represents a structurally modified derivative of chrysarobin, where a sorbyl group (derived from sorbic acid) is esterified at the C-10 position of the chrysarobin anthrone core. This semi-synthetic or naturally occurring esterification aims to modulate the physicochemical and pharmacological properties of the parent compound, chrysarobin, which has a documented history in dermatological treatments but faces limitations due to stability and irritation issues. The introduction of the unsaturated sorbyl chain may enhance lipophilicity, membrane permeability, and target specificity, positioning this compound as a subject of interest in medicinal chemistry and natural product drug discovery.
10-Sorbylchrysarobin (chemical name: (1,8-dihydroxy-3-methyl-9-oxo-9,10-dihydroanthracen-10-yl) (2E,4E)-hexa-2,4-dienoate) arises from the esterification of chrysarobin (1,8-dihydroxy-3-methyl-9(10H)-anthracenone) with sorbic acid [(2E,4E)-hexa-2,4-dienoic acid]. Its molecular formula is C₂₁H₁₈O₅, with a molecular weight of 350.37 g/mol. The compound retains the anthrone tricyclic scaffold of chrysarobin, characterized by hydroxyl groups at C-1 and C-8, a methyl group at C-3, and a ketone at C-9. The sorbyl moiety introduces conjugated double bonds (E-configuration), influencing its stereoelectronic properties. Key identifiers include:
Table 1: Molecular Characteristics of 10-Sorbylchrysarobin
Property | Value |
---|---|
Molecular Formula | C₂₁H₁₈O₅ |
Molecular Weight | 350.37 g/mol |
Parent Structure | Chrysarobin (C₁₅H₁₂O₃) |
Ester Group | Sorbyl (C₆H₇O₂) |
Key Functional Groups | Anthrone ketone, phenolic hydroxyls, dienoate ester |
10-Sorbylchrysarobin is not a primary metabolite but likely arises through in planta esterification or as an artifact of extraction. Its precursor, chrysarobin, is isolated from Goa powder, a crude deposit found in the trunk wood of Andira araroba (syn. Vouacapoua araroba), a leguminous tree native to Brazil’s Atlantic rainforest ecosystems [1] [3]. Goa powder comprises a complex mixture of anthraquinones, anthrones, and their derivatives. Chrysarobin itself is a reduction product of chrysophanic acid (a dihydroxy-methylanthraquinone) present in the wood. While sorbic acid occurs naturally in berries (e.g., rowanberries), its esterification with chrysarobin within A. araroba is plausible but requires analytical confirmation. Current evidence suggests 10-Sorbylchrysarobin exists as a minor constituent in processed Goa powder extracts, influenced by:
Table 2: Botanical Origin of Chrysarobin (Precursor to 10-Sorbylchrysarobin)
Botanical Parameter | Detail |
---|---|
Source Species | Andira araroba Aguiar (Fabaceae) |
Common Source Material | Goa powder (wood cavity deposits) |
Native Region | Brazil (Bahia, Pernambuco) |
Key Co-occurring Compounds | Chrysophanic acid, emodin, emodin monomethyl ether |
The study of chrysarobin and its derivatives intersects with colonial ethnopharmacology and the evolution of organic chemistry. Goa powder entered European medicine in the mid-19th century as a treatment for skin diseases like psoriasis and ringworm, sourced via Portuguese trade routes from Brazil [1]. Initial chemical investigations (late 19th/early 20th century) aimed at characterizing the active principles of this complex mixture. Chrysarobin was identified as a key component, but its instability and irritancy spurred efforts to derivatize it. Esterification, including sorbylation, emerged as a strategy to:
10-Sorbylchrysarobin’s significance stems from its potential to overcome limitations of chrysarobin while leveraging its core biological activities:
Table 3: Pharmacological Research Directions for 10-Sorbylchrysarobin
Research Focus | Hypothesis/Rationale | Key Pharmacological Targets |
---|---|---|
Prodrug Delivery | Controlled release of chrysarobin improves therapeutic index | Esterase enzymes, skin permeability |
Redox Activity Modulation | Sorbyl group alters ROS generation kinetics | NADPH oxidases, mitochondrial complexes |
Receptor Binding Specificity | Modified structure influences AhR or PPARγ interaction | Aryl hydrocarbon receptor (AhR), Peroxisome proliferator-activated receptors (PPARγ) |
Anti-inflammatory Effects | Downregulation of pro-inflammatory cytokines | TNF-α, IL-17, IL-23 pathways |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9